2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid
Description
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is a complex organic compound that features a nicotinic acid core substituted with a chloro group and a piperidin-1-ylsulfonyl phenyl group
Properties
IUPAC Name |
2-chloro-5-(4-piperidin-1-ylsulfonylphenyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O4S/c18-16-15(17(21)22)10-13(11-19-16)12-4-6-14(7-5-12)25(23,24)20-8-2-1-3-9-20/h4-7,10-11H,1-3,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNOWXYPEKTXTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=C(N=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688496 | |
| Record name | 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261968-98-2 | |
| Record name | 2-Chloro-5-[4-(piperidine-1-sulfonyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, 2-chloronicotinic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine.
Sulfonylation: The amine is reacted with a sulfonyl chloride derivative to introduce the piperidin-1-ylsulfonyl group.
Coupling: Finally, the sulfonylated intermediate is coupled with a phenyl derivative to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidin-1-ylsulfonyl group.
Reduction: Reduction reactions can target the nitro group (if present in intermediates) or other reducible functionalities.
Substitution: The chloro group on the nicotinic acid core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products:
Oxidation: Oxidized derivatives of the piperidin-1-ylsulfonyl group.
Reduction: Reduced forms of the nitro group or other reducible functionalities.
Substitution: Substituted nicotinic acid derivatives with various nucleophiles replacing the chloro group.
Scientific Research Applications
2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Applications: The compound can be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid involves its interaction with specific molecular targets. The piperidin-1-ylsulfonyl group is known to interact with enzymes or receptors, potentially inhibiting their activity. The nicotinic acid core can also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
- 2-Chloro-5-[4-(morpholin-1-ylsulfonyl)phenyl]nicotinic acid
- 2-Chloro-5-[4-(pyrrolidin-1-ylsulfonyl)phenyl]nicotinic acid
- 2-Chloro-5-[4-(piperazin-1-ylsulfonyl)phenyl]nicotinic acid
Comparison:
- Structural Differences: The primary difference lies in the substituent on the sulfonyl group (piperidin-1-yl vs. morpholin-1-yl, pyrrolidin-1-yl, or piperazin-1-yl).
- Biological Activity: These structural differences can lead to variations in biological activity, receptor binding affinity, and overall pharmacokinetic properties.
- Uniqueness: 2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid is unique due to the specific interactions of the piperidin-1-ylsulfonyl group with biological targets, which may confer distinct pharmacological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
